[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane is a complex organic compound that features a bicyclic structure with a benzenesulfonyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The benzenesulfonyl group is then introduced via sulfonylation, and the trimethylsilyl group is added through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the benzenesulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could be exploited to develop new therapeutic agents with specific biological activities.
Industry
In industry, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
Uniqueness
Compared to similar compounds, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane stands out due to the presence of the trimethylsilyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
113680-18-5 |
---|---|
Molecular Formula |
C16H20O2SSi |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
[3-(benzenesulfonyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]-trimethylsilane |
InChI |
InChI=1S/C16H20O2SSi/c1-20(2,3)16-13-10-9-12(11-13)15(16)19(17,18)14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3 |
InChI Key |
FSAKZKFRSRJAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C2CC1C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.